molecular formula C9H5F6N B14753611 Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- CAS No. 2002-95-1

Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-

Cat. No.: B14753611
CAS No.: 2002-95-1
M. Wt: 241.13 g/mol
InChI Key: WAOPHCHEIBALCR-UHFFFAOYSA-N
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Description

Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- is a fluorinated aromatic amine. This compound is characterized by the presence of trifluoromethyl groups, which impart unique chemical properties such as high electronegativity and thermal stability. These properties make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- typically involves the reaction of benzenamine with 2,2,2-trifluoro-1-(trifluoromethyl)ethylidene chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is conducted at room temperature and monitored using techniques such as gas chromatography and nuclear magnetic resonance spectroscopy to ensure the purity and yield of the product .

Industrial Production Methods

In industrial settings, the production of Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding nitro compounds.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Nitrobenzenes.

    Reduction: Amines.

    Substitution: Various substituted benzenamines.

Scientific Research Applications

Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 4,4’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis[3-(trifluoromethyl)]
  • Benzenamine, 2-chloro-5-(trifluoromethyl)-

Uniqueness

Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct electronic and steric properties. These properties enhance its stability and reactivity compared to other similar compounds, making it particularly valuable in applications requiring high thermal and chemical resistance .

Properties

CAS No.

2002-95-1

Molecular Formula

C9H5F6N

Molecular Weight

241.13 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-N-phenylpropan-2-imine

InChI

InChI=1S/C9H5F6N/c10-8(11,12)7(9(13,14)15)16-6-4-2-1-3-5-6/h1-5H

InChI Key

WAOPHCHEIBALCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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